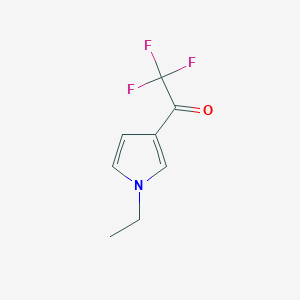
1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a pyrrole ring and a trifluoroethanone moiety, which contribute to its reactivity and interaction with biological systems. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing its biological effects.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : Some studies suggest that derivatives can act as inhibitors for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Cytotoxic Effects : Preliminary data indicate potential cytotoxicity against certain cancer cell lines, possibly through apoptosis induction.
In Vitro Studies
A number of in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | K562 (leukemia) | 10 µM | Induction of apoptosis |
| Study 2 | MDA-MB-231 (breast cancer) | 5 µM | Inhibition of invasion by 70% |
| Study 3 | PC-3ML (prostate cancer) | 5 µM | Significant reduction in cell viability |
These studies highlight the potential anti-cancer properties of the compound, particularly in inhibiting cell proliferation and inducing programmed cell death.
Case Studies
Recent case studies have provided insights into the pharmacological potential of this compound:
- Case Study A : Investigated the compound's effect on mitochondrial function in K562 cells. Results showed that at higher concentrations, the compound shifted from inducing apoptosis to necrosis, indicating a dose-dependent mechanism.
- Case Study B : Evaluated the compound's selectivity towards multidrug-resistant (MDR) cancer cells. The findings suggested that it selectively targets MDR cells without affecting normal cells significantly.
- Case Study C : Focused on its interaction with bitter taste receptors (TAS2Rs), revealing potential applications beyond oncology, such as in modulating taste perception and therapeutic uses in respiratory conditions.
Safety and Toxicology
Safety data sheets indicate that while handling this compound, precautions should be taken to avoid inhalation and skin contact due to its reactive nature. Toxicological evaluations are ongoing to establish safe dosage ranges for potential therapeutic applications.
属性
IUPAC Name |
1-(1-ethylpyrrol-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-2-12-4-3-6(5-12)7(13)8(9,10)11/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPINPDQDZYKVFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566230 |
Source


|
| Record name | 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144219-82-9 |
Source


|
| Record name | 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144219-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













